molecular formula C30H60O11 B1679207 Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester CAS No. 106-08-1

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

Cat. No. B1679207
CAS RN: 106-08-1
M. Wt: 596.8 g/mol
InChI Key: FGGVRPFJBBRZFG-UHFFFAOYSA-N
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Description

“Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester” is a chemical compound with the molecular formula C30H60O11 . It is also known by other names such as Lipal 4L, PEG-9 Laurate, Lipal 4ML, and NGML . The molecular weight of this compound is 596.8 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 596.8 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3.4 . More detailed physical and chemical properties might need additional experimental data.

Scientific Research Applications

1. Pheromone Research

Dodecanoic acid is identified as a component of the trail pheromone of the ant Lasius fuliginosus. This discovery has implications for understanding ant communication and behavior (Huwyler, Grob, & Viscontini, 1975).

2. Skin Permeation Studies

Studies on esters of 6-aminohexanoic acid, including dodecanoic acid esters, have shown their potential as skin permeation enhancers. This research is significant for topical drug delivery systems (Hrabálek, Vávrová, Doležal, & Macháček, 2005).

3. Lubricant Applications

Esters based on dodecanedioic acid, such as di-2-ethylbutyl dodecanedioate, have been synthesized and tested for their suitability as lubricants. This research contributes to the development of biolubricants and engine oils (Ahmed et al., 2021).

4. Biocatalysis in Organic Systems

Dodecanoic acid and its esters have been used in studies exploring the equilibrium position and rates of lipase-catalyzed esterification in organic systems. This research is relevant for understanding enzyme-catalyzed reactions in non-aqueous environments (Valivety, Johnston, Suckling, & Halling, 1991).

5. Emulsifying Properties

Research on the emulsifying properties of fatty acid esters, including dodecanoic acid, demonstrates their potential use in creating stable emulsions in various industrial applications (Shikhaliev et al., 2016).

6. Production of ω-Hydroxy Dodecanoic Acid

The production of ω-hydroxy dodecanoic acid from dodecanoic acid using engineered bacterial enzymes illustrates advancements in biocatalysis and bioconversion, relevant for industrial organic synthesis (Scheps et al., 2013).

7. Biotransformation in Chemical Industry

Dodecanoic acid methyl ester, derived from coconut oil, has been used in biotransformation processes by Candida tropicalis to produce dodecanedioic acid, a precursor for nylon-6,12. This research highlights the potential of bio-based production routes for green chemicals (Funk et al., 2017).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVRPFJBBRZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059332
Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

CAS RN

106-08-1
Record name 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-9 Laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipal 4L
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Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
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Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl laurate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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